molecular formula C18H18N2O4 B355727 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940494-50-8

2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B355727
CAS No.: 940494-50-8
M. Wt: 326.3g/mol
InChI Key: RNMNRZYQFPQTPG-UHFFFAOYSA-N
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Description

2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C18H18N2O4. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a benzoic acid core with an anilino and isopropylamino substituent, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Anilino Intermediate: The initial step involves the reaction of isopropylamine with a suitable aniline derivative under controlled conditions to form the isopropylamino aniline intermediate.

    Coupling Reaction: This intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors and automated systems are used to handle the multi-step synthesis efficiently.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino or benzoic acid derivatives.

Scientific Research Applications

2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific isopropylamino substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMNRZYQFPQTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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